Steffimycin B - 54526-94-2

Steffimycin B

Catalog Number: EVT-282690
CAS Number: 54526-94-2
Molecular Formula: C29H32O13
Molecular Weight: 588.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione is a natural product found in Streptomyces with data available.
Source and Classification

Steffimycin B is produced by the actinobacterium Streptomyces steffisburgensis, which was first isolated from soil samples. The compound is classified as an anthracycline antibiotic, a class known for its broad-spectrum antibacterial properties. The biosynthetic gene cluster responsible for the production of Steffimycin B spans approximately 34.8 kilobases and includes several genes that encode enzymes essential for its biosynthesis .

Synthesis Analysis

The synthesis of Steffimycin B involves a series of enzymatic reactions facilitated by polyketide synthases and cyclases. A notable method includes a one-pot enzymatic total synthesis that combines multiple enzymes from different pathways to produce presteffimycinone, a key intermediate in the biosynthetic pathway .

The synthesis process can be outlined as follows:

  1. Formation of Linear Polyketide: The initial step involves the assembly of a linear polyketide chain via polyketide synthase enzymes.
  2. Cyclization: Cyclases such as StfX catalyze the formation of cyclic structures within the polyketide chain.
  3. Post-Synthetic Modifications: Further modifications include hydroxylation and glycosylation, which are critical for the final structure and activity of Steffimycin B.

The use of heterologous expression systems in Streptomyces albus has also been employed to elucidate the minimal set of genes required for the biosynthesis of Steffimycin B .

Molecular Structure Analysis

Steffimycin B possesses a complex molecular structure characterized by multiple rings typical of anthracycline compounds. Its chemical formula is C20H22O9C_{20}H_{22}O_9, and it features several functional groups that contribute to its biological activity. The core structure includes:

  • Three fused aromatic rings: These contribute to the compound's ability to intercalate DNA.
  • Hydroxyl groups: These are crucial for its interaction with biological targets.
  • Glycosyl moieties: These enhance solubility and bioavailability.

The structural elucidation has been supported by various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Steffimycin B undergoes several important chemical reactions that are integral to its biosynthesis and function:

  1. Cyclization Reactions: Catalyzed by specific cyclases, these reactions form the multi-ring structure characteristic of anthracyclines.
  2. Redox Reactions: Enzymes involved in hydroxylation and oxidation modify the compound's functional groups, influencing its biological activity.
  3. Glycosylation: The attachment of sugar moieties enhances solubility and stability in biological systems.

These reactions are critical not only for synthesizing Steffimycin B but also for understanding its pharmacological properties .

Mechanism of Action

The mechanism of action of Steffimycin B primarily involves:

  • DNA Intercalation: The compound intercalates between base pairs in DNA, disrupting replication and transcription processes.
  • Topoisomerase Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA unwinding during replication.
  • Reactive Oxygen Species Generation: Steffimycin B can induce oxidative stress in bacterial cells, leading to cell death.

These mechanisms contribute to its efficacy as an antibiotic against various bacterial strains .

Physical and Chemical Properties Analysis

Steffimycin B exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate storage conditions and formulation strategies for therapeutic use .

Applications

Steffimycin B has several significant scientific applications:

  1. Antibiotic Research: Its potent antibacterial properties make it a candidate for developing new antibiotics against resistant bacterial strains.
  2. Cancer Therapy: Due to its mechanism of action involving DNA intercalation, it holds potential as an anticancer agent.
  3. Biosynthetic Studies: Understanding its biosynthesis can lead to advancements in synthetic biology aimed at producing novel derivatives with enhanced activity or reduced toxicity.

Research continues into optimizing production methods and exploring analogs that may offer improved therapeutic profiles .

Biosynthesis and Genetic Regulation of Steffimycin B

Genomic Characterization of the Steffimycin Biosynthetic Gene Cluster

The biosynthetic gene cluster for steffimycin, a member of the anthracycline family, was identified in Streptomyces steffisburgensis NRRL 3193. Spanning 42.8 kbp, this cluster harbors 36 open reading frames (ORFs), with 24 genes (covering 26.5 kb) directly implicated in steffimycin biosynthesis [1]. The cluster encodes all enzymatic machinery required for polyketide assembly, structural tailoring, regulatory control, and self-resistance mechanisms. Notably, it lacks genes dedicated to L-rhamnose biosynthesis, a sugar moiety critical for steffimycin's biological activity.

Identification and Annotation of Polyketide Synthase (PKS) Genes

Steffimycin biosynthesis is orchestrated by a type II polyketide synthase (PKS) system, characteristic of aromatic polyketides. The minimal PKS components include:

  • Ketosynthase α (KSα) and Ketosynthase β (KSβ): Encoded by stfI and stfII, these form the heterodimeric complex responsible for the decarboxylative condensation of malonyl-CoA extender units.
  • Acyl Carrier Protein (ACP): Encoded by stfIII, it provides the thiolated arm for polyketide chain elongation.Additional essential PKS-associated genes within the cluster include stfL (encoding a chain-length factor, CLF) and stf0 (encoding a cyclase/aromatase). This minimal PKS assembly generates the nascent poly-β-ketone backbone that undergoes specific cyclizations and aromatizations to form the tetracyclic anthracycline core [1] [8].

Table 1: Core PKS and Tailoring Genes in the Steffimycin Biosynthetic Cluster

GeneProtein FunctionRole in Steffimycin Biosynthesis
stfIKetosynthase α (KSα)Polyketide chain elongation
stfIIKetosynthase β (KSβ)Polyketide chain elongation
stfIIIAcyl Carrier Protein (ACP)Carrier for polyketide intermediates
stfLChain Length Factor (CLF)Determines polyketide backbone length
stf0Cyclase/AromataseInitial ring cyclization & aromatization
stfOCytochrome P450 monooxygenaseC-12 hydroxylation
stfPO-MethyltransferaseC-2 and C-8 methoxylation
stfGGlycosyltransferaseL-Rhamnose attachment at C-7
stfXPutative cyclaseFourth-ring cyclization (aglycon maturation)
stfRTranscriptional regulator (SARP family)Cluster-wide gene activation

Role of Tailoring Enzymes in Modifying the Anthracycline Core

Following assembly of the decaketide backbone, specialized tailoring enzymes introduce structural features unique to steffimycin B:

  • Oxidation: The cytochrome P450 enzyme StfO catalyzes hydroxylation at C-12.
  • Methylation: StfP, an O-methyltransferase, installs methoxy groups at C-2 and C-8, a signature feature distinguishing steffimycin from other anthracyclines like daunorubicin [1].
  • Glycosylation: StfG, a glycosyltransferase, transfers L-rhamnose to the C-7 hydroxyl group of the aglycon. The absence of L-rhamnose biosynthetic genes (rmlA-D) within the cluster necessitates their provision in trans for complete steffimycin production [1].

Regulatory Elements and Resistance Mechanisms within the Cluster

The cluster encodes intrinsic regulatory and resistance determinants:

  • Regulation: stfR encodes a Streptomyces Antibiotic Regulatory Protein (SARP), a pathway-specific activator binding to conserved TCGA repeats upstream of target promoters within the cluster, analogous to ActII-ORF4 in actinorhodin biosynthesis [1] [2].
  • Resistance: An ABC transporter gene (stfT) likely functions in efflux-based self-resistance by exporting steffimycin from the producing cell. Additionally, stfU may encode a monooxygenase providing enzymatic detoxification [1].

Heterologous Expression in Streptomyces albus for Pathway Validation

Heterologous expression in Streptomyces albus J1074 served as a pivotal strategy to confirm the function of the steffimycin cluster and dissect its biosynthetic logic.

Impact of L-Rhamnose Biosynthesis Plasmid (pRHAM) on Glycosylation

Expression of the entire 34.8-kb steffimycin cluster in S. albus alone yielded only the steffimycin aglycon (lacking L-rhamnose), confirming the cluster's deficiency in deoxysugar biosynthesis. Co-expression with plasmid pRHAM – carrying genes (rmlA-D) for dTDP-L-rhamnose synthesis – resulted in production of full-length steffimycin [1]. This experiment unequivocally demonstrated that:

  • The cloned cluster contains all genes necessary for aglycon biosynthesis.
  • StfG requires exogenously provided dTDP-L-rhamnose to glycosylate the aglycon at C-7.
  • Glycosylation is essential for the complete biological activity profile of steffimycin.

Isolation and Characterization of Biosynthetic Intermediates

Targeted gene inactivation within the cluster expressed in S. albus enabled the capture and structural elucidation of key biosynthetic intermediates:

  • Inactivation of stfX (cyclase): Blocked the cyclization of the fourth ring. This led to accumulation of SA-8, an intermediate structurally related to jadomycin and rabelomycin precursors, suggesting convergent cyclization mechanisms with angucycline biosynthesis [1].
  • Inactivation of stfG (glycosyltransferase): Resulted in exclusive production of the steffimycin aglycon, confirming StfG's indispensable role in L-rhamnose attachment. The aglycon itself exhibited altered bioactivity compared to glycosylated steffimycin [1].

Table 2: Key Intermediates Isolated from Engineered S. albus Strains

Engineered StrainGene ModifiedCompound ProducedStructural FeaturesSignificance
S. albus + Full clusterNoneSteffimycin AglyconTetracyclic anthraquinone core, no sugarConfirms aglycon synthesis capability
S. albus + Full cluster + pRHAMNoneSteffimycinAglycon + L-Rhamnose at C-7Validates entire pathway with sugar provision
S. albus + Full cluster (ΔstfG) + pRHAMstfG deletionSteffimycin AglyconTetracyclic core, no sugar (identical to above)Proves StfG essential for glycosylation
S. albus + Partial cluster (~15 kb)stfX functionalSA-8Tricyclic intermediateSuggests StfX acts late in fourth-ring cyclization
S. albus + Full cluster (ΔstfX)stfX deletionSA-8 accumulationTricyclic intermediateConfirms StfX role in fourth-ring formation

Enzymatic Mechanisms in Aglycon Formation

The maturation of the steffimycin aglycon involves precise enzymatic steps, particularly the closure of the fourth ring and the subsequent glycosylation.

Cyclization of the Fourth Ring: Comparative Analysis with Jadomycin and Rabelomycin

The cyclization step forming the D-ring (fourth ring) of the steffimycin aglycon is catalyzed by the StfX cyclase. Inactivation of stfX resulted in accumulation of the tricyclic intermediate SA-8, preventing the formation of the characteristic anthraquinone structure [1]. Comparative analysis reveals:

  • Mechanistic Similarity: StfX functions analogously to JadF in jadomycin biosynthesis and cyclases in rabelomycin production. These enzymes catalyze an aldol condensation or a related cyclodehydration reaction to form the fourth ring from a linear poly-β-ketone chain intermediate.
  • Divergence from Daunorubicin/Nogalamycin Pathways: Unlike pathways requiring a carboxymethyl group at C-10 for D-ring cyclization (e.g., daunorubicin), steffimycin, jadomycin, and rabelomycin cyclization proceeds without this carboxymethyl intermediate. This defines a distinct branch in anthracycline/angucycline biosynthesis [1] [8].

Glycosyltransferase (StfG) Inactivation and Aglycon Production

StfG is the glycosyltransferase responsible for transferring L-rhamnose from dTDP-L-rhamnose to the C-7 hydroxyl group of the fully cyclized steffimycin aglycon. Genetic and biochemical evidence confirms its role:

  • Inactivation Consequence: Deletion or disruption of stfG in S. steffisburgensis or in heterologous S. albus strains expressing the full cluster (even with pRHAM present) results exclusively in the production of the steffimycin aglycon. No glycosylated derivatives are detected, proving StfG is the sole glycosyltransferase for this step [1].
  • Catalytic Mechanism: While detailed structural studies on StfG are ongoing, it belongs to the GT1 family of glycosyltransferases, utilizing a retaining mechanism. It likely recognizes the specific hydroxyl configuration at C-7 of the steffimycin aglycon and the nucleotide-diphosphate-activated L-rhamnose (dTDP-β-L-rhamnose) [1] [6]. The aglycon itself represents a novel bioactive compound with potential pharmacological interest distinct from its glycosylated counterpart.

Properties

CAS Number

54526-94-2

Product Name

Steffimycin B

IUPAC Name

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

Molecular Formula

C29H32O13

Molecular Weight

588.6 g/mol

InChI

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1

InChI Key

VHJWDTPKSIFZBV-IDORXPLKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Solubility

Soluble in DMSO

Synonyms

NSC 204855, Steffimycin B, U 40615

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC

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